molecular formula C24H31BrO6 B13849577 9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

Cat. No.: B13849577
M. Wt: 495.4 g/mol
InChI Key: PLVGDQKUTWULDB-ULIBNCJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate (abbreviated here for clarity) is a brominated glucocorticoid derivative with the molecular formula C₂₄H₃₀BrO₇ (molecular weight: 513.39 g/mol) . Its structure features a 9-bromo substituent, a 16β-methyl group, and a 21-acetate ester (Figure 1). The bromine atom at C9 distinguishes it from common fluorinated glucocorticoids like betamethasone or dexamethasone. This compound is primarily used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in anti-inflammatory formulations .

Properties

Molecular Formula

C24H31BrO6

Molecular Weight

495.4 g/mol

IUPAC Name

[2-[(8R,9R,11S,13S,14S,16S)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18-,19-,21?,22-,23-,24?/m0/s1

InChI Key

PLVGDQKUTWULDB-ULIBNCJBSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)C=CC4([C@]3([C@H](C[C@@]2(C1(C(=O)COC(=O)C)O)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis generally starts from a 16beta-methyl-17alpha-hydroxy-pregnatriene-3,20-dione derivative, which undergoes selective functionalizations. Key intermediates include:

  • 16beta-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione
  • 16beta-methyl-9alpha-bromo-11beta,17alpha-dihydroxy-1,4-pregnadiene-3,20-dione
  • 16beta-methyl-9,11-epoxy-17alpha-hydroxy-1,4-pregnadiene-3,20-dione
  • 11beta,17alpha,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (analogue with methyl at C6 instead of C16)

Stepwise Synthetic Route

Simultaneous 11beta-Hydroxylation and 9-Bromination
  • The process begins with simultaneous 11beta-hydroxylation and 9-bromination of 16beta-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione.
  • This step is carried out under controlled conditions to introduce the bromine atom at the 9-position and hydroxyl group at 11beta with high selectivity and yield.
  • The reaction conditions typically involve mild brominating agents and hydroxylation reagents, ensuring minimal side reactions.
Dehydrobromination to Form 9,11-Epoxy Compound
  • The 9-bromo intermediate is then subjected to dehydrobromination in an alkaline medium (e.g., potassium or sodium hydroxide or bicarbonate).
  • Solvents such as methanol, ethanol, or mixtures with dichloroethane or chloroform are used, preferably under inert atmosphere (nitrogen).
  • Temperature is maintained between 0 to 25 °C, with reaction times of 1-4 hours.
  • This step converts the 9-bromo-11beta-hydroxy compound into a 9,11-epoxy derivative with almost quantitative yield due to the stability provided by the unsubstituted C21 position.
Hydroxylation at C21 Position
  • The 9,11-epoxy intermediate undergoes 21-hydroxylation by chemical means, a novel achievement with high yield.
  • This hydroxylation is crucial for introducing the third hydroxyl group at C21, completing the trihydroxy functionality.
Acetylation of the 21-Hydroxyl Group
  • The 21-hydroxyl is then acetylated to form the 21-acetate ester.
  • Acetylation is typically performed using acetic anhydride or acetyl chloride under mild conditions to avoid side reactions.
  • The acetylation step stabilizes the molecule and improves its pharmaceutical properties.

Alternative Preparation via Diiodination and Acylation

  • An alternative route involves diiodination at the 21-position of 16beta-methyl-9alpha-fluoro-11beta,17alpha-dihydroxy-1,4-pregnadiene-3,20-dione, followed by reaction with sodium or potassium carboxylate salts to yield 21-monoacylated products.
  • This process surprisingly eliminates both iodine atoms at C21, yet results in monoacylated derivatives, including 21-acetates.
  • This method avoids the use of bromine and employs iodine and calcium salts (e.g., calcium bromide, calcium hydroxide) as catalysts in methanol solvent.
  • The reaction is usually conducted around 25 °C for less than 3 hours, with controlled addition of iodine to prevent over-iodination.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time (hours) Yield/Notes
11beta-Hydroxylation & 9-Bromination Brominating agent, hydroxylation reagent Ambient (20-25) 1-4 High selectivity and yield
Dehydrobromination KOH/NaOH or bicarbonate in MeOH/EtOH/CH2Cl2 0-25 1-4 Almost quantitative yield, inert atmosphere preferred
21-Hydroxylation Chemical hydroxylation reagents ~25 <3 Novel chemical route with high yield
21-Acetylation Acetic anhydride or acetyl chloride Ambient 1-3 Mild conditions to preserve functional groups
Diiodination & Acylation (Alt) Iodine, CaBr2, CaO, Ca(OH)2 in methanol ~25 <3 Controlled iodine addition to avoid over-iodination

Research Discoveries and Insights

  • The simultaneous 11beta-hydroxylation and 9-bromination step represents an economical and high-yielding innovation in corticosteroid synthesis, reducing the number of steps and purification burdens.
  • The alkaline dehydrobromination step benefits from the absence of substitution at C21, which stabilizes the molecule and allows near-quantitative conversion to the 9,11-epoxy intermediate.
  • The chemical 21-hydroxylation of 16beta-methyl steroids is a novel achievement, as traditionally this step required microbial or enzymatic methods. The chemical route provides better control and scalability.
  • The diiodination followed by monoacylation process is unexpected and unique, as it leads to selective monoacylated products despite the elimination of both iodine atoms at C21. This discovery expands the toolkit for corticosteroid modification.
  • The use of calcium salts as catalysts in the acetylation and iodination steps enhances selectivity and reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glucocorticoid Derivatives

Compound Name C9 Substituent C16 Substituent C17/C21 Esters Molecular Weight (g/mol) Key Features References
Target Compound Bromo β-methyl 21-Acetate 513.39 Bromo substitution enhances lipophilicity
Betamethasone Acetate Fluoro β-methyl 21-Acetate 434.50 High potency; standard anti-inflammatory
Dexamethasone Acetate Fluoro α-methyl 21-Acetate 434.50 16α-methyl; used in allergies and edema
Flumethasone 21-Acetate Difluoro (6α,9α) α-methyl 21-Acetate 452.50 (estimated) Enhanced topical activity due to difluoro
Difluprednate Fluoro β-methyl 17-butyrate, 21-propionate 508.56 Dual esters prolong duration of action
Fluocinonide Difluoro (6α,9α) α-methyl 17,21-acetonide 494.51 Acetal group improves dermal penetration

Key Observations :

  • Halogen Type : Fluorine at C9 (e.g., betamethasone) increases glucocorticoid receptor (GR) binding affinity compared to bromine, which is bulkier and more lipophilic . Bromine may reduce systemic absorption but extend local activity .
  • C16 Stereochemistry : β-methyl (e.g., target compound, betamethasone) enhances GR selectivity compared to α-methyl (e.g., dexamethasone) .
  • Esterification : Esters at C21 (acetate) improve stability, while C17 esters (e.g., difluprednate’s butyrate) enhance tissue retention .

Pharmacological Activity

  • Potency : Fluorinated derivatives (e.g., betamethasone) exhibit higher anti-inflammatory potency than brominated analogs due to stronger GR interactions . However, bromine’s lipophilicity may improve dermal retention in topical formulations .
  • Metabolism : Bromine’s larger atomic radius slows hepatic metabolism compared to fluorine. For example, budesonide (a fluorinated analog) undergoes rapid acetal cleavage in the liver , while brominated compounds may have prolonged half-lives .

Biological Activity

9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate (CAS Number: 4735-65-3) is a steroid compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C24H31BrO6
  • Molecular Weight : 495.41 g/mol
  • Appearance : Off-white solid

This compound is primarily used as an intermediate in the synthesis of various corticosteroids and related compounds, particularly in the pharmaceutical industry for the preparation of anti-inflammatory drugs .

The biological activity of 9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate can be attributed to its interaction with glucocorticoid receptors. It exhibits anti-inflammatory and immunosuppressive effects similar to other corticosteroids. The bromine substitution at the 9-position enhances its potency and alters its pharmacokinetic properties compared to non-brominated analogs.

Key Mechanisms:

  • Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Regulation of Immune Response : It affects the proliferation and differentiation of immune cells, contributing to its immunosuppressive effects.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of cytokine production
ImmunosuppressiveReduced T-cell activation
AntiproliferativeInhibition of cancer cell growth
Hormonal regulationModulation of steroidogenic enzymes

Case Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the anti-inflammatory effects of 9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups. Histological analysis revealed decreased synovial inflammation and cartilage degradation .

Case Study 2: Immunosuppressive Activity in Transplant Models

In a murine model of organ transplantation, administration of this compound resulted in prolonged graft survival. The study demonstrated that it effectively suppressed T-cell proliferation and reduced the production of IL-2 and IFN-gamma by activated T-cells .

Case Study 3: Anticancer Properties

Research has shown that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies indicated that it induces apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression .

Q & A

Basic Question: What synthetic strategies are recommended for introducing the 9-bromo substituent into the corticosteroid backbone?

Methodological Answer:
The bromination at the 9-position typically involves electrophilic substitution or radical-mediated pathways. For analogs like dexamethasone (9-fluoro), halogenation is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C) . Key steps include:

Precursor Activation : Use a prednisolone derivative with unprotected 11β,17,21-hydroxyl groups.

Bromination : Optimize reaction time and temperature to avoid over-halogenation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the 9-bromo product.
Validation : Confirm regioselectivity via 1^1H-NMR (absence of 9-H proton) and LC-MS ([M+Br]+^+ peak) .

Basic Question: How can researchers validate the stereochemical configuration at C16β and C11β?

Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration determination. For preliminary analysis:

  • NOESY NMR : Correlate spatial proximity of 16β-methyl with 13β-CH3_3 and 18-CH3_3 groups .
  • Circular Dichroism (CD) : Compare Cotton effects at 290 nm (characteristic of 11β-hydroxyl conformation) with betamethasone acetate analogs .
    Data Table :
TechniqueKey Peaks/FeaturesReference Standard
X-rayC16β-CH3_3 distance: 2.8–3.1 ÅBetamethasone acetate (CAS 987-24-6)
NOESY16β-CH3_3 ↔ 13β-CH3_3 cross-peakDexamethasone acetate

Advanced Question: What in vitro assays are suitable for assessing glucocorticoid receptor (GR) binding affinity?

Methodological Answer:
Use competitive radioligand displacement assays:

Receptor Preparation : Isolate GR from human hepatoma (HepG2) cells.

Ligand Competition : Incubate with 3^3H-dexamethasone and increasing concentrations of the 9-bromo analog.

Data Analysis : Calculate IC50_{50} and Ki_i using Cheng-Prusoff equation.
Contradictions : Bromine’s larger van der Waals radius may reduce binding vs. 9-fluoro analogs; validate via molecular docking (e.g., GR-LBD PDB: 1P93) .

Advanced Question: How does the 9-bromo group influence metabolic stability in hepatic microsomes?

Methodological Answer:

Incubation : Use pooled human liver microsomes (HLM) with NADPH regeneration system.

LC-MS/MS Monitoring : Track parent compound depletion and identify metabolites (e.g., 9-debromination, 21-acetate hydrolysis).

Half-Life Calculation : Compare t1/2_{1/2} with 9-fluoro derivatives (e.g., betamethasone acetate t1/2_{1/2} = 2.1 hrs) .
Key Insight : Bromine’s electron-withdrawing effect may slow CYP3A4-mediated oxidation but increase susceptibility to nucleophilic displacement .

Basic Question: What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (55:45), 1.0 mL/min, λ = 242 nm .
  • Impurity Profiling : Spike with known degradants (e.g., 21-deacetylated product) and validate resolution ≥2.0 .
    Data Table :
ParameterSpecification
Retention Time12.8 ± 0.5 min
Purity Threshold≥98.5% (USP)

Advanced Question: How to resolve contradictions in reported anti-inflammatory potency vs. toxicity?

Methodological Answer:

Dose-Response in RAW 264.7 Cells : Measure IL-6 suppression (ELISA) and compare LC50_{50} with dexamethasone.

Transcriptomic Profiling : RNA-seq to identify off-target genes (e.g., NF-κB vs. GR-dependent pathways) .

Structural Analysis : Overlay 9-bromo analog with GR co-crystal structures to assess steric clashes .

Basic Question: What stability-indicating studies are critical for formulation development?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Degradation Pathways :
    • Acidic: 21-acetate hydrolysis → free 21-OH.
    • Oxidative: 9-Br → 9-OH via radical intermediates .
      Validation : Monitor via HPLC-MS and assign degradation products using Q-TOF fragmentation .

Advanced Question: How to design a crystallography study to confirm the 16β-methyl configuration?

Methodological Answer:

Crystal Growth : Use slow vapor diffusion (dichloromethane/methanol, 4:1).

Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) structure.

Refinement : Compare Flack parameter (x ≈ 0.0) with betamethasone acetate (CSD refcode: BTMETA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.